(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
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Overview
Description
“5-(difluoromethyl)pyridin-2-yl]methanol” is a chemical compound with the molecular formula C7H7F2NO and a molecular weight of 159.13 .
Synthesis Analysis
A novel catalyst-free synthesis of N-pyridin-2-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl substituted carbamates .Molecular Structure Analysis
The molecular structure of “5-(difluoromethyl)pyridin-2-yl]methanol” can be found in its Mol File .Chemical Reactions Analysis
The synthesis of N-pyridin-2-yl carbamates proceeds through the intermediate formation of hetaryl isocyanates .Physical and Chemical Properties Analysis
The boiling point of “5-(difluoromethyl)pyridin-2-yl]methanol” is predicted to be 262.4±35.0 °C, and its density is predicted to be 1.278±0.06 g/cm3 . Its pKa is predicted to be 13.25±0.10 .Mechanism of Action
The mode of action of such compounds often involves binding to a specific target protein or enzyme, which can alter its function and lead to changes in cellular processes. The specific effects would depend on the nature of the target and how its function is altered .
The pharmacokinetics of such compounds, including their absorption, distribution, metabolism, and excretion (ADME), can greatly influence their bioavailability and efficacy. Factors such as the compound’s chemical structure, its solubility, and its stability in the body can all affect its pharmacokinetics .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can also influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
[2-(difluoromethyl)-5-pyridin-2-ylpyrazol-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c11-10(12)15-7(6-16)5-9(14-15)8-3-1-2-4-13-8/h1-5,10,16H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJZWZBOMNIQMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CO)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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